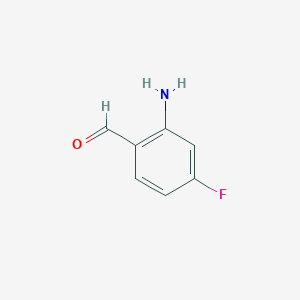

2-Amino-4-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVIOYDHBGVZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592650 | |

| Record name | 2-Amino-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152367-89-0 | |

| Record name | 2-Amino-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-fluorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-fluorobenzaldehyde is a key bifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, an aldehyde, and a fluorine atom, provides a versatile scaffold for the synthesis of a wide array of complex heterocyclic compounds. The strategic incorporation of a fluorine atom often enhances the metabolic stability and binding affinity of target molecules, making this compound a valuable precursor in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the physicochemical properties, safety data, synthetic routes, and applications of this compound, with a focus on its role in the synthesis of bioactive molecules. Detailed experimental protocols and illustrative diagrams are included to facilitate its practical application in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is an off-white to yellow solid. Its core structure consists of a benzene ring substituted with an amino group at position 2, a fluorine atom at position 4, and a formyl (aldehyde) group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 152367-89-0 | [1] |

| Molecular Formula | C₇H₆FNO | [1][2] |

| Molecular Weight | 139.13 g/mol | [1][2] |

| IUPAC Name | This compound | --- |

| Appearance | Off-white to yellow solid | [2] |

| Boiling Point | 267 °C at 760 mmHg | [3][2] |

| Storage Conditions | 2-8°C, dry, light-proof, under inert gas | [2] |

| Purity | Typically ≥97-98% | [4][2] |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not publicly available. However, based on the known hazards of structurally related aromatic aldehydes and anilines, the following precautions are recommended. An SDS is available from suppliers such as CymitQuimica[5].

Table 2: Hazard and Safety Information (Inferred from Related Compounds)

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |

Data inferred from SDS of 2-Fluorobenzaldehyde and 2-(benzyloxy)-4-fluorobenzaldehyde.[5][6]

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed journals, a plausible synthetic route can be devised from commercially available starting materials. A common strategy involves the reduction of a nitro group to an amine and the transformation of a methyl group into an aldehyde.

Plausible Synthetic Pathway

A potential synthesis starts from 3-fluoro-6-nitrotoluene. The methyl group can be converted to an aldehyde, and the nitro group can be reduced to an amine. The order of these steps can be varied.

Caption: Plausible synthesis of this compound.

Application in Heterocycle Synthesis: The Friedländer Annulation

This compound is an excellent substrate for the Friedländer annulation, a powerful reaction for constructing quinoline scaffolds. This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing an active methylene group (e.g., a ketone).

Experimental Protocol: Synthesis of 7-Fluoro-2-phenylquinoline

This protocol is a representative example of how this compound can be utilized in a common cyclocondensation reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol, 139.1 mg) and acetophenone (1.1 mmol, 132.2 mg, 128 µL) in ethanol (10 mL).

-

Catalyst Addition: Add potassium hydroxide (KOH) (2.0 mmol, 112.2 mg) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 7-fluoro-2-phenylquinoline.

Caption: Experimental workflow for Friedländer quinoline synthesis.

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a precursor for the synthesis of heterocyclic scaffolds, most notably quinazolines and quinolines. These core structures are prevalent in many kinase inhibitors.

Kinase Inhibitor Synthesis

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] this compound is used to construct the core of inhibitors that target kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] The fluorine atom can enhance binding to the ATP pocket of the kinase and improve metabolic stability. The versatile amino and aldehyde groups allow for the construction of quinazoline rings, a common scaffold in EGFR inhibitors.[7][9]

Role in Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling. Kinase inhibitors synthesized from precursors like this compound act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Caption: Inhibition of the EGFR signaling pathway.

Spectroscopic and Analytical Data

While experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be predicted based on its functional groups and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Observation | Rationale / Comparison |

| ¹H NMR | Aldehyde H (CHO): ~9.8 ppm (s).Aromatic H: Three signals between 6.5-7.8 ppm, showing complex splitting due to H-H and H-F coupling.Amine H (NH₂): Broad singlet, ~4.5-5.5 ppm. | The aldehyde proton is highly deshielded. Aromatic protons are influenced by the electron-donating amino group and electron-withdrawing aldehyde and fluorine groups. Data from related fluorobenzaldehydes support these ranges.[1][10][11] |

| ¹³C NMR | Carbonyl C (C=O): ~190 ppm.Aromatic C: Signals between 100-165 ppm. The carbon attached to fluorine (C-F) will show a large ¹JCF coupling constant (~240-260 Hz). | The carbonyl carbon is characteristic. The C-F bond results in a large, distinctive coupling constant, a key feature in identifying fluorinated aromatics.[12] |

| FT-IR | N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine).C=O Stretch: Strong absorption around 1670-1690 cm⁻¹.C-F Stretch: Strong absorption around 1200-1250 cm⁻¹.Aromatic C=C Stretch: 1500-1620 cm⁻¹. | These are characteristic absorption frequencies for the respective functional groups. The C=O stretch is slightly lower than typical aldehydes due to the electron-donating effect of the ortho-amino group.[13][14] |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺˙: m/z = 139.Major Fragments: m/z = 138 ([M-H]⁺), m/z = 110 ([M-CHO]⁺). | The molecular ion peak is expected to be prominent. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical from the aldehyde and the loss of the entire formyl radical.[15][16] |

Conclusion

This compound is a high-value synthetic intermediate with significant applications in modern drug discovery. Its bifunctional nature, combined with the strategic placement of a fluorine atom, makes it an ideal starting material for constructing complex heterocyclic systems, particularly quinazoline and quinoline-based kinase inhibitors. This guide has provided a detailed overview of its properties, safety considerations, synthetic utility, and analytical characteristics to support its effective use by researchers, scientists, and drug development professionals in the pursuit of novel therapeutic agents.

References

- 1. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 2. This compound [myskinrecipes.com]

- 3. CAS 152367-89-0 | this compound - Synblock [synblock.com]

- 4. benchchem.com [benchchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. eng.uc.edu [eng.uc.edu]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

2-Amino-4-fluorobenzaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Amino-4-fluorobenzaldehyde

This guide provides core technical data on this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a substituted aromatic aldehyde. Its fundamental molecular properties are summarized below.

| Property | Value |

| Chemical Formula | C7H6FNO[1][2] |

| Molecular Weight | 139.13 g/mol [3][2] |

| CAS Number | 152367-89-0[3][1] |

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical's name and its fundamental molecular properties.

Caption: Relationship between chemical name, formula, and molecular weight.

Note: The provided search results did not contain specific experimental protocols or signaling pathways involving this compound for inclusion in this guide.

References

Physical properties and appearance of 2-Amino-4-fluorobenzaldehyde

This technical guide provides a comprehensive overview of the physical properties and appearance of 2-Amino-4-fluorobenzaldehyde, a key intermediate in various synthetic applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is an aromatic compound featuring an aldehyde group and an amine group attached to a fluorinated benzene ring. Its unique structure, with versatile functional groups, makes it a valuable building block in medicinal chemistry and materials science.[1]

-

IUPAC Name : this compound[2]

-

Canonical SMILES : C1=CC(=C(C=C1F)N)C=O[4]

-

InChI Key : KTVIOYDHBGVZSL-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Reference(s) |

| Molecular Weight | 139.13 g/mol | [1][4][5] |

| Appearance | Off-white to yellow solid | [3] |

| Boiling Point | 267 °C at 760 mmHg | [1][3][5] |

| Density | 1.293 g/cm³ | [3] |

| Flash Point | 115 °C | [3] |

| pKa | -0.66 ± 0.10 (Predicted) | [3] |

Storage and Handling

Proper storage is essential to maintain the integrity and purity of this compound.

-

Storage Conditions : Recommended storage is at 2-8°C under an inert gas (like nitrogen or argon) in a dry, light-proof, and tightly sealed container.[1][3][5] Some suppliers also indicate storage at room temperature or between 10°C and 25°C.[4][6]

-

Purity : Commercially available purity is typically 95% or higher.[6]

Safety Information

This compound is considered hazardous. The GHS hazard statements and pictograms are summarized below.

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | [7] |

| Pictogram | GHS07 (Exclamation mark) | [7] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [4] |

Synthetic Applications and Logical Workflow

This compound is a versatile intermediate used in the synthesis of a wide range of chemical compounds.[1] Its aldehyde and amine functional groups allow for various derivatizations, including the formation of Schiff bases and the construction of heterocyclic systems.[1] It serves as a crucial building block for pharmaceuticals, particularly kinase inhibitors, as the fluorine atom can enhance metabolic stability and bioavailability.[1] It is also employed in the production of agrochemicals and fluorescent dyes.[1]

The following diagram illustrates the role of this compound as a versatile building block in chemical synthesis.

Experimental Protocols

Detailed experimental protocols for the determination of the specific physical properties listed above are not available in the cited literature. These values are typically determined using standardized analytical methods (e.g., Differential Scanning Calorimetry for melting point, capillary methods for boiling point) which are not detailed on supplier safety data sheets.

However, a general experimental workflow for determining the solubility of a liquid solute like this compound in an organic solvent via the gravimetric method is provided below.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS 152367-89-0 [matrix-fine-chemicals.com]

- 3. 2-Amino-4-Fluoro Benzaldehyde CAS#: 152367-89-0 [m.chemicalbook.com]

- 4. This compound | 152367-89-0 | FA67377 [biosynth.com]

- 5. CAS 152367-89-0 | this compound - Synblock [synblock.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | 152367-89-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-4-fluorobenzaldehyde (CAS No: 152367-89-0), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of the amino, fluoro, and aldehyde functionalities makes it a valuable precursor for constructing complex heterocyclic scaffolds. This document details the most viable synthetic routes, providing in-depth experimental protocols, comparative quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Pathway 1: Two-Step Synthesis from 4-Fluoro-2-nitrotoluene

The most prevalent and reliable method for synthesizing this compound involves a two-step process starting from commercially available 4-fluoro-2-nitrotoluene. This pathway consists of an initial oxidation of the methyl group to an aldehyde, followed by the selective reduction of the nitro group to an amine.

Step 1: Oxidation of 4-Fluoro-2-nitrotoluene to 4-Fluoro-2-nitrobenzaldehyde

The oxidation of the methyl group on the nitrotoluene ring must be performed under controlled conditions to prevent over-oxidation to the carboxylic acid. Several methods have been established for the analogous oxidation of nitrotoluenes.[2][3]

Caption: Oxidation of 4-Fluoro-2-nitrotoluene.

Data Presentation: Comparison of Oxidation Methods for Nitrotoluenes

| Method | Oxidizing Agent/Catalyst | Solvent(s) | Temperature (°C) | Yield (%) | Reference(s) |

| Chromium Trioxide Oxidation | CrO₃ / Acetic Anhydride | Acetic Acid, Acetic Anhydride | 5-10 | 89-94 | [2] |

| Biomimetic Catalytic Oxidation | T(o-Cl)PPMn catalyst / O₂ | Methanol / NaOH | 45 | 73.0 | [4] |

| Co/Mn/Br Catalytic System | Co(OAc)₂/Mn(OAc)₂/NaBr / O₂ | Acetic Acid / Water | 120-160 | ~67 (Selectivity) | [5] |

Experimental Protocol: Oxidation with Chromium Trioxide and Acetic Anhydride

This protocol is adapted from the high-yielding synthesis of 4-nitrobenzaldehyde and is expected to be effective for its 2-nitro isomer.[2][6]

Materials:

-

4-Fluoro-2-nitrotoluene

-

Acetic Anhydride

-

Chromium Trioxide (CrO₃)

-

Concentrated Sulfuric Acid

-

Ethanol (95%)

-

Water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in acetic anhydride (4-5 equivalents). Cool the mixture to 5°C in an ice-salt bath.

-

Reagent Addition: Prepare a solution of chromium trioxide (2.5 equivalents) in acetic anhydride. Slowly add this solution to the stirred nitrotoluene mixture, maintaining the temperature between 5-10°C. A small amount of concentrated sulfuric acid can be added as a catalyst.

-

Reaction Monitoring: Stir the reaction mixture vigorously for approximately 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Hydrolysis: Once the reaction is complete, pour the mixture onto crushed ice. The intermediate gem-diacetate will hydrolyze to the aldehyde.

-

Isolation: The crude 4-fluoro-2-nitrobenzaldehyde will precipitate. Collect the solid by suction filtration and wash thoroughly with cold water to remove chromium salts and acetic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 4-fluoro-2-nitrobenzaldehyde.

Step 2: Selective Reduction of 4-Fluoro-2-nitrobenzaldehyde to this compound

The chemoselective reduction of the nitro group in the presence of a reactive aldehyde group is the key step in this synthesis. The use of iron powder in an acidic medium is a classic and effective method for this transformation, offering excellent selectivity.[7]

Caption: Experimental workflow for the reduction step.

Data Presentation: Reduction of Nitrobenzaldehydes

| Substrate | Reducing Agent | Solvent / Acid | Temperature (°C) | Yield (%) | Reference(s) |

| o-Nitrobenzaldehyde | Fe powder | Ethanol / HCl | Reflux | 70-77 | [7] |

| 5-Fluoro-2-nitrobenzaldehyde | Fe powder | Acetic Acid | 95-110 | High | [8] |

| 2,4-Dinitrobenzaldehyde | Fe powder | Acetic Acid | Reflux | High | [9] |

| Note: In this reference, the resulting aminobenzaldehyde was used in situ for a subsequent reaction, with high overall yields for the final quinoline product, indicating an efficient reduction step. |

Experimental Protocol: Reduction with Iron and Hydrochloric Acid

This protocol is adapted from a verified procedure for the synthesis of o-aminobenzaldehyde.[7]

Materials:

-

4-Fluoro-2-nitrobenzaldehyde

-

Ethanol (Absolute)

-

Iron Powder (<100 mesh)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite

-

Hexanes

-

Silica Gel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoro-2-nitrobenzaldehyde (1 equivalent) in absolute ethanol (approx. 18 mL per gram of starting material).

-

Reagent Addition: To the stirring solution, add iron powder (3.0 equivalents). Following this, add a diluted HCl solution (prepared by dissolving 1 mL of concentrated HCl in ~60 mL of distilled water per 9g of starting material).

-

Reaction: Heat the reaction mixture to reflux and maintain for 60-90 minutes. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

-

Workup: Allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (approx. 50 mL per gram of starting material) and add anhydrous magnesium sulfate (approx. 8g per gram of starting material) to absorb water and aid in filtration.

-

Filtration: Stir the suspension for 5 minutes, then filter through a Büchner funnel packed with a pad of celite. Wash the filter cake thoroughly with several portions of ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often unstable and prone to self-condensation. For immediate purification, pass the concentrated solution through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 20% EtOAc in hexanes).

-

Final Product: Remove the solvent from the eluate in vacuo and dry under high vacuum to obtain this compound. Due to its instability, it is recommended to use the product immediately in the subsequent synthetic step.

Alternative Pathway: Ortho-Formylation of 3-Fluoroaniline

An alternative, though less common, approach is the direct introduction of a formyl group onto the 3-fluoroaniline ring. The primary challenge of this route is achieving regioselectivity, as formylation can occur at either the ortho or para positions relative to the activating amino group.

Caption: Formylation of 3-fluoroaniline.

This pathway generally results in a mixture of isomers, leading to lower yields of the desired product and requiring challenging purification steps. Consequently, the two-step oxidation/reduction pathway from 4-fluoro-2-nitrotoluene is the preferred method for achieving high purity and yield.

References

- 1. This compound | 152367-89-0 | FA67377 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. researchgate.net [researchgate.net]

- 5. Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of 2-Amino-4-fluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for the preparation of 2-Amino-4-fluorobenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The synthesis commences from the readily available starting material, 4-fluorobenzaldehyde, and proceeds through a two-step sequence involving nitration followed by reduction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.

Synthetic Strategy Overview

The synthesis of this compound from 4-fluorobenzaldehyde is typically achieved through a two-step process:

-

Nitration: The electrophilic aromatic substitution of 4-fluorobenzaldehyde to introduce a nitro group (-NO₂) at the ortho position to the aldehyde, yielding 4-fluoro-2-nitrobenzaldehyde. The directing effects of the fluorine (ortho, para-directing) and the aldehyde (meta-directing) groups favor the formation of the 2-nitro isomer.

-

Reduction: The selective reduction of the nitro group in 4-fluoro-2-nitrobenzaldehyde to an amino group (-NH₂), affording the final product, this compound.

An In-depth Technical Guide to the Selective Reduction of 4-Fluoro-2-nitrobenzaldehyde to 2-Amino-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-amino-4-fluorobenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The core of this guide focuses on the selective reduction of the nitro group in 4-fluoro-2-nitrobenzaldehyde while preserving the aldehyde functionality, a common challenge in organic synthesis. This document details various effective methodologies, presents comparative data, and offers detailed experimental protocols.

Introduction

This compound is a key building block in medicinal chemistry due to the presence of three reactive sites: an amine, an aldehyde, and a fluorine atom. The selective synthesis of this compound from 4-fluoro-2-nitrobenzaldehyde requires a chemoselective reduction of the nitro group without affecting the aldehyde. This guide explores several reliable methods to achieve this transformation, including the use of iron in the presence of an ammonium salt, sodium sulfide (the Zinin reduction), and catalytic hydrogenation. Each method offers distinct advantages and is suitable for different laboratory settings and scales.

Comparative Analysis of Reduction Methodologies

The choice of a reduction method is critical and depends on factors such as substrate sensitivity, desired yield, cost, and environmental impact. Below is a comparative summary of the most effective methods for the selective reduction of 4-fluoro-2-nitrobenzaldehyde.

| Method | Reagents & Conditions | Selectivity | Advantages | Disadvantages |

| Iron/Ammonium Chloride Reduction | Fe powder, NH₄Cl, Ethanol/Water, Reflux | High for nitro group over aldehyde | Cost-effective, robust, tolerates various functional groups. | Requires filtration to remove iron salts, reaction times can be long. |

| Zinin Reduction | Na₂S or NaSH, Water/Ethanol, Reflux | Excellent for nitro group over aldehyde and other reducible groups. | High chemoselectivity, avoids harsh acidic conditions. | Can generate H₂S gas, requires careful handling of sulfide reagents. |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C catalyst, various solvents and pressures | Variable; catalyst and conditions must be carefully selected to avoid aldehyde reduction. | High yields, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment, potential for over-reduction. |

Experimental Protocols

This section provides detailed experimental procedures for the most reliable methods for the synthesis of this compound.

Iron/Ammonium Chloride Mediated Reduction

This protocol is a robust and cost-effective method for the selective reduction of the nitro group.

Materials:

-

4-fluoro-2-nitrobenzaldehyde

-

Iron powder (fine grade)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrobenzaldehyde (1.0 eq).

-

Add a mixture of ethanol and water (typically in a 4:1 to 3:1 ratio).

-

To this solution, add iron powder (3.0-5.0 eq) and ammonium chloride (3.0-5.0 eq).

-

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Zinin Reduction using Sodium Sulfide

This method offers excellent chemoselectivity for the nitro group.

Materials:

-

4-fluoro-2-nitrobenzaldehyde

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve 4-fluoro-2-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water (typically 3:1).

-

Add sodium sulfide nonahydrate (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and transfer to a separatory funnel.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

Purify the product as needed by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the chemical reaction pathway and a decision-making workflow for selecting an appropriate reduction method.

start [label=<

+Reducing Agent

+Reducing Agent

4-Fluoro-2-nitrobenzaldehyde

This compound

]; }

Caption: Decision tree for choosing a suitable reduction method.

Spectroscopic Profile of 2-Amino-4-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

Due to the limited availability of specific experimental spectra in public databases, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and typical chemical shift and absorption ranges for the functional groups present in the molecule.

¹H NMR (Proton NMR) Data (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, aromatic protons, and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing aldehyde and fluoro groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | N/A |

| Aromatic (H6) | 7.5 - 7.7 | Doublet of doublets (dd) | ~8-9 (ortho), ~2-3 (meta) |

| Aromatic (H5) | 6.4 - 6.6 | Doublet of doublets (dd) | ~8-9 (ortho), ~2-3 (meta) |

| Aromatic (H3) | 6.3 - 6.5 | Doublet of triplets (dt) or Triplet of doublets (td) | ~8-9 (ortho), ~2-3 (meta) |

| Amine (-NH₂) | 4.5 - 6.0 | Broad singlet (br s) | N/A |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, with their chemical shifts influenced by the attached functional groups and the fluorine atom causing characteristic C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Aromatic (C-F) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic (C-NH₂) | 150 - 155 |

| Aromatic (C-CHO) | 120 - 125 |

| Aromatic (CH) | 110 - 135 |

| Aromatic (CH) | 100 - 110 (d, ²JCF ≈ 20-25 Hz) |

| Aromatic (CH) | 95 - 105 (d, ²JCF ≈ 20-25 Hz) |

IR (Infrared) Spectroscopy Data (Predicted)

The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to the N-H, C=O, C-F, and aromatic C-H and C=C stretching and bending vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Aldehyde) | 1680 - 1700 | Stretching |

| C=C (Aromatic) | 1550 - 1650 | Stretching |

| N-H (Amine) | 1550 - 1650 | Scissoring (Bending) |

| C-F (Fluoro) | 1200 - 1350 | Stretching |

| C-N (Amine) | 1200 - 1350 | Stretching |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

¹H NMR Acquisition:

-

A standard pulse sequence is used to acquire the proton spectrum.

-

Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

-

A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[1]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the prepared sample in the FT-IR spectrometer.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

2-Amino-4-fluorobenzaldehyde: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for 2-Amino-4-fluorobenzaldehyde (CAS No. 152367-89-0). The information is intended to support safe handling, storage, and use of this compound in a laboratory setting. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide supplements available data with information from structurally similar compounds. All data presented should be used as a guide and in conjunction with established laboratory safety protocols.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 152367-89-0 | [1][2][3] |

| Molecular Formula | C₇H₆FNO | [1][2][3] |

| Molecular Weight | 139.13 g/mol | [2][3] |

| Appearance | Off-white to yellow solid | [4] |

| Boiling Point | 267 °C | [4] |

| Density | 1.293 g/cm³ | [4] |

| Flash Point | 115 °C | [4] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [4] |

Hazard Identification and Classification

Signal Word: Warning

Potential Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Potential Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols

Safe Handling Procedures

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: General workflow for safely handling chemical reagents.

Caption: Workflow for responding to a chemical spill.

References

Solubility Profile of 2-Amino-4-fluorobenzaldehyde: A Technical Guide for Researchers

Introduction

2-Amino-4-fluorobenzaldehyde is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. Its utility in drug discovery and process development is significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and discusses the key factors that govern its solubility. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers, scientists, and drug development professionals with the necessary framework to determine its solubility for their specific applications.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases indicates a lack of readily available quantitative solubility data for this compound in common organic solvents. For research and development purposes, it is therefore imperative to experimentally determine the solubility in the solvent systems relevant to a specific application. The following table has been structured to facilitate the recording and comparison of such experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Acetone | Ketone | 25 | Data not available | Data not available |

| Acetonitrile | Nitrile | 25 | Data not available | Data not available |

| Chloroform | Halogenated | 25 | Data not available | Data not available |

| Dichloromethane | Halogenated | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Data not available | Data not available |

| Ethanol | Alcohol | 25 | Data not available | Data not available |

| Ethyl Acetate | Ester | 25 | Data not available | Data not available |

| Hexane | Alkane | 25 | Data not available | Data not available |

| Methanol | Alcohol | 25 | Data not available | Data not available |

| Tetrahydrofuran (THF) | Ether | 25 | Data not available | Data not available |

| Toluene | Aromatic Hydrocarbon | 25 | Data not available | Data not available |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent.[1][2] This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Evaporating dish and oven (for gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Spectroscopic Method: Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC or a UV-Vis spectrophotometer to determine the concentration of this compound.

-

Gravimetric Method: Transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish.[3][4] Evaporate the solvent in an oven at a temperature below the boiling point of the solute until a constant weight of the dried solute is achieved.[5][6]

-

-

Calculation of Solubility: Based on the concentration determined in the quantification step, calculate the solubility of this compound in the respective solvent. Express the solubility in appropriate units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the shake-flask method of solubility determination.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by several physicochemical factors:

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant of solubility. As this compound possesses both a polar amino group and a formyl group, as well as a less polar fluorinated benzene ring, its solubility will vary across solvents of different polarities. It is expected to exhibit higher solubility in polar aprotic and protic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. The extent of this increase is dependent on the enthalpy of solution for the specific solute-solvent system.

-

Solid-State Properties: The crystalline form (polymorphism) of this compound can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their solubility. It is crucial to characterize the solid form used in solubility experiments.

-

Presence of Impurities: The purity of both the solute and the solvent can affect the measured solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not readily found in the public domain, this technical guide provides a robust framework for its experimental determination. The detailed shake-flask protocol and the accompanying workflow diagram offer a reliable methodology for researchers to generate the precise solubility data required for their specific applications in drug development, process chemistry, and formulation science. Understanding the factors that influence solubility will further aid in solvent selection and the optimization of processes involving this compound.

References

An In-depth Technical Guide to 2-Amino-4-fluorobenzaldehyde: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-fluorobenzaldehyde is an aromatic organic compound that has garnered significant attention as a versatile building block in the synthesis of a wide array of complex molecules. Its unique trifunctional nature, featuring an amine, a fluorine atom, and an aldehyde group on a benzene ring, makes it a valuable precursor in medicinal chemistry, agrochemical research, and materials science. The strategic placement of these functional groups allows for diverse chemical modifications, leading to the development of novel compounds with enhanced biological activities and desirable physicochemical properties.

The presence of a fluorine atom is particularly noteworthy. The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug design to improve metabolic stability, bioavailability, and binding affinity to biological targets. The aldehyde and amine functionalities provide reactive sites for the construction of various heterocyclic systems, such as quinolines and quinazolinones, which are prevalent scaffolds in many therapeutic agents. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, complete with detailed experimental protocols and visual diagrams to aid researchers in leveraging this important synthetic intermediate.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a benzene ring substituted with an amino group at position 2, a fluorine atom at position 4, and a formyl (aldehyde) group at position 1.

The structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 152367-89-0 | [3][4] |

| Molecular Formula | C₇H₆FNO | [3][4] |

| Molecular Weight | 139.13 g/mol | [3][4] |

| Appearance | Off-white to yellow solid | |

| Boiling Point | 267 °C at 760 mmHg | [5] |

| Density | 1.293 g/cm³ | |

| Flash Point | 115 °C | |

| Storage Temperature | 2-8°C, under inert gas | [5] |

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals are expected for the aldehydic proton (~9.8-10.5 ppm), aromatic protons (6.5-8.0 ppm) showing complex splitting patterns due to coupling with each other and the fluorine atom, and a broad signal for the amine protons (~4.0-6.0 ppm). The aromatic signals will be influenced by the electronic effects of the three different substituents. |

| ¹³C NMR | Resonances are anticipated for the carbonyl carbon (~190 ppm), aromatic carbons (100-165 ppm), with the carbon attached to fluorine exhibiting a large ¹J C-F coupling constant. The carbons attached to the amino and aldehyde groups will also show characteristic shifts. |

| IR Spectroscopy | Characteristic absorption bands are expected for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the aldehyde (1650-1680 cm⁻¹), C=C stretching of the aromatic ring (~1600 cm⁻¹), and a strong band for the C-F bond (~1100-1250 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 139.13. Fragmentation patterns would likely involve the loss of CO, HCN, and other small fragments. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro-substituted benzaldehyde, 4-fluoro-2-nitrobenzaldehyde.

Materials:

-

4-fluoro-2-nitrobenzaldehyde

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-nitrobenzaldehyde (1 equivalent), ethanol, and water in a 4:1 ratio.

-

Addition of Reagents: To the stirred solution, add iron powder (3 equivalents) and ammonium chloride (0.5 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Extraction: Combine the filtrate and washes, and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure product.

Synthesis of a Schiff Base Derivative

This compound can be used to synthesize various derivatives. A common reaction is the formation of a Schiff base through condensation with a primary amine. This protocol describes a general procedure for the synthesis of a Schiff base from this compound and aniline.

Materials:

-

This compound (1.0 mmol)

-

Aniline (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops, catalytic)

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. In a separate beaker, dissolve 1.0 mmol of aniline in 10 mL of absolute ethanol.

-

Combine Solutions: Add the aniline solution to the round-bottom flask containing the this compound solution.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[6]

-

Reflux: Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle. Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.

-

Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like hot ethanol.

Caption: Step-by-step workflow for the synthesis and purification of a Schiff base.

Applications in Drug Discovery and Research

Derivatives of fluorinated benzaldehydes are of significant interest in drug discovery. For instance, benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[7] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance. It plays a crucial role in the biosynthesis of retinoic acid (RA), a signaling molecule that regulates cell proliferation, differentiation, and apoptosis.

ALDH1A3-Retinoic Acid Signaling Pathway

The ALDH1A3 enzyme is a key component in the retinoic acid signaling pathway. It catalyzes the oxidation of retinal to retinoic acid. Retinoic acid then binds to nuclear receptors (RAR-RXR heterodimers), which in turn bind to retinoic acid response elements (RAREs) on DNA to regulate the transcription of target genes involved in cellular processes.[1][3][8][9] The development of ALDH1A3 inhibitors can disrupt this pathway, offering a potential therapeutic strategy for certain cancers.

Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.

Conclusion

This compound is a valuable and versatile scaffold in organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for the creation of a diverse range of molecules. The strategic incorporation of the amino, fluoro, and benzaldehyde core allows for the development of potent and selective inhibitors of key biological targets, as well as novel materials and agrochemicals. The detailed protocols and pathways described in this guide offer a foundation for researchers to explore the full potential of this important chemical intermediate in their respective fields. As the demand for more effective and safer therapeutic agents continues to grow, the role of key building blocks like this compound in innovative drug discovery and development is set to expand.

References

- 1. mdpi.com [mdpi.com]

- 2. CAS 152367-89-0 | this compound - Synblock [synblock.com]

- 3. Aldehyde dehydrogenase 1A3 influences breast cancer progression via differential retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-bromo-4-fluorobenzaldehyde | C7H5BrFNO | CID 18187127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Amine and Aldehyde Groups in 2-Amino-4-fluorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Amino-4-fluorobenzaldehyde is a pivotal building block in synthetic organic chemistry, valued for its dual functionality that enables the construction of complex heterocyclic systems. This document provides a comprehensive analysis of the reactivity of its constituent amine and aldehyde groups. The electronic interplay between the electron-donating amino group, the strongly electron-withdrawing fluorine atom, and the electron-withdrawing aldehyde function dictates the molecule's chemical behavior. This guide details the specific reactions at each functional group, explores their synergistic role in cyclization reactions, presents quantitative data, and provides detailed experimental protocols for key transformations.

Introduction

This compound (CAS No: 152367-89-0) is an aromatic compound featuring a primary amine and an aldehyde group positioned ortho to each other on a fluorinated benzene ring.[1][2][3][4] This specific arrangement of functional groups makes it an exceptionally versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, particularly quinolines and quinazolines, which are prominent scaffolds in many biologically active compounds.[5][6] Understanding the distinct reactivity of both the nucleophilic amine and the electrophilic aldehyde, as modulated by the electronic effects of the substituents, is crucial for its strategic application in medicinal chemistry and materials science.

Electronic Effects

The reactivity of this compound is governed by a complex interplay of inductive and resonance effects from its three functional groups:

-

Amino Group (-NH₂): Exerts a strong electron-donating effect through resonance (+M) and a weak electron-withdrawing inductive effect (-I). Overall, it activates the ring, particularly at the ortho and para positions.

-

Aldehyde Group (-CHO): Acts as an electron-withdrawing group through both resonance (-M) and induction (-I), deactivating the ring towards electrophilic substitution and enhancing the electrophilicity of the carbonyl carbon.

-

Fluorine Atom (-F): Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weak electron-donating resonance effect (+M). Overall, it deactivates the ring.

The combination of these effects results in a nuanced reactivity profile. The fluorine atom's strong inductive effect decreases the nucleophilicity of the amino group while increasing the electrophilicity of the aldehyde's carbonyl carbon.[7]

Caption: Electronic effects of substituents on the core structure.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 152367-89-0 | [1][2][3] |

| Molecular Formula | C₇H₆FNO | [1][2][4] |

| Molecular Weight | 139.13 g/mol | [1][2] |

| Appearance | Solid | - |

| Boiling Point | 267°C at 760 mmHg | [2] |

Summary of Key Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Product Class |

| Amine (-NH₂) & Aldehyde (-CHO) | Friedländer Annulation | Ketone with α-methylene group, Acid/Base catalyst | Substituted Quinolines[6][8][9][10] |

| Amine (-NH₂) & Aldehyde (-CHO) | Quinazoline Synthesis | Amines, I₂, or other catalysts | Substituted Quinazolines[5] |

| Amine (-NH₂) | Acylation | Acyl chloride, Pyridine | N-acyl derivatives (Amides) |

| Aldehyde (-CHO) | Schiff Base Formation | Primary Amine, Acid catalyst (e.g., Acetic Acid) | Imines (Schiff Bases)[11][12][13] |

| Aldehyde (-CHO) | Oxidation | KMnO₄, K₂Cr₂O₇, or Ag₂O | 2-Amino-4-fluorobenzoic acid |

| Aldehyde (-CHO) | Reduction | NaBH₄, LiAlH₄ | (2-Amino-4-fluorophenyl)methanol |

| Aldehyde (-CHO) | Knoevenagel Condensation | Active methylene compounds (e.g., Malononitrile) | α,β-Unsaturated compounds[14][15] |

| Aldehyde (-CHO) | Wittig Reaction | Phosphorus ylide | Alkenes[14] |

Reactivity of the Amine Group

The primary amine group in this compound is a potent nucleophile and a key handle for constructing heterocyclic systems. Its reactivity is slightly attenuated by the electron-withdrawing effects of the adjacent aldehyde and the para-fluorine atom.

Cyclization Reactions

The ortho disposition of the amine and aldehyde groups is ideal for intramolecular condensation and cyclization reactions, forming fused heterocyclic rings.

-

Friedländer Annulation: This is a powerful method for synthesizing quinolines. It involves the reaction of a 2-aminoaryl aldehyde with a compound containing an α-methylene ketone.[6][10] The reaction can be catalyzed by either acid or base and proceeds through an initial condensation to form a Schiff base or an enamine, followed by an intramolecular aldol-type cyclization and subsequent dehydration to yield the aromatic quinoline ring.[6][9]

-

Quinazoline Synthesis: Quinazolines can be formed through the condensation of 2-aminobenzaldehydes with various nitrogen-containing nucleophiles, such as primary amines.[5] For instance, reaction with benzylamines, catalyzed by molecular iodine, provides an efficient route to quinazoline derivatives.[5]

Reactivity of the Aldehyde Group

The aldehyde group is an electrophilic center, readily undergoing nucleophilic addition and condensation reactions. The para-fluorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[7]

-

Schiff Base (Imine) Formation: The aldehyde readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases.[12][13] This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond.[12] The reaction is often catalyzed by a small amount of acid.[12]

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl acetoacetate, typically in the presence of a weak base catalyst like piperidine.[8][15] This forms a new carbon-carbon double bond.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.[14]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base

This protocol is based on established methods for Schiff base formation from fluorinated benzaldehydes.[12]

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.39 g) in 25 mL of absolute ethanol.

-

Amine Addition: To the stirred solution, add an equimolar amount (10 mmol) of the desired primary amine (e.g., aniline, 0.93 g).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate. If so, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified Schiff base.

-

Characterization: Characterize the final product using FT-IR (disappearance of C=O and N-H stretches, appearance of C=N stretch) and NMR spectroscopy.

Caption: Experimental workflow for Schiff base synthesis.

Protocol 2: Friedländer Annulation for Quinoline Synthesis

This protocol is a generalized procedure based on the classic Friedländer synthesis.[6][8][10]

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (10 mmol, 1.39 g) and a ketone containing an α-methylene group (e.g., ethyl acetoacetate, 12 mmol) in a suitable solvent such as toluene or ethanol (30 mL).

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

-

Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the formation of the quinoline product by TLC.

-

Workup: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the substituted fluoroquinoline product.

Caption: Logical pathway for the Friedländer annulation reaction.

Conclusion

This compound demonstrates a rich and versatile chemistry stemming from the orthogonal reactivity of its amine and aldehyde functionalities. The strategic positioning of these groups, combined with the modulating electronic influence of the fluorine substituent, makes it an outstanding substrate for constructing complex, fluorine-containing heterocyclic molecules. Its proficiency in undergoing intramolecular cyclizations like the Friedländer annulation solidifies its role as a high-value intermediate for drug discovery and development, enabling access to privileged scaffolds such as quinolines and quinazolines. A thorough understanding of its reactivity profile is essential for leveraging its full synthetic potential.

References

- 1. This compound | 152367-89-0 | FA67377 [biosynth.com]

- 2. CAS 152367-89-0 | this compound - Synblock [synblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CAS 152367-89-0 [matrix-fine-chemicals.com]

- 5. 2-Amino-4-bromo-3-fluorobenzaldehyde | 2060041-53-2 | Benchchem [benchchem.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedlaender Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

Electrophilic aromatic substitution on 2-Amino-4-fluorobenzaldehyde

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Amino-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on this compound. This substrate presents a unique case for studying regioselectivity due to the interplay of a strongly activating amino group, a deactivating fluoro substituent, and a deactivating aldehyde function. This document outlines the theoretical principles governing the regiochemical outcomes of EAS reactions on this molecule, provides detailed, predictive experimental protocols for key transformations, and summarizes the expected quantitative data. The content is designed to equip researchers in organic synthesis and drug development with the foundational knowledge to effectively utilize this compound as a synthetic intermediate.

Theoretical Analysis of Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined electronic and steric effects of its three substituents: the amino (-NH₂), fluoro (-F), and aldehyde (-CHO) groups.

-

Amino Group (-NH₂) at C2: This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via the +M (mesomeric) effect. This significantly increases the electron density at the positions ortho (C3) and para (C5) to the amino group, thereby stabilizing the corresponding carbocation intermediates (arenium ions) formed during electrophilic attack.

-

Fluoro Group (-F) at C4: Halogens are a unique class of substituents, exhibiting both an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). While the -I effect deactivates the ring towards electrophilic attack, the +M effect directs incoming electrophiles to the ortho (C3, C5) and para (C6) positions. For fluorine, the inductive effect generally outweighs the mesomeric effect, leading to overall deactivation.

-

Aldehyde Group (-CHO) at C1: The formyl group is a deactivating substituent and a meta-director. It withdraws electron density from the aromatic ring through both inductive (-I) and mesomeric (-M) effects, making the ring less nucleophilic. It directs incoming electrophiles to the positions meta to it (C3 and C5).

Synergistic and Competitive Effects:

The ultimate position of electrophilic attack is determined by the interplay of these directing effects. The amino group is the most powerful activating group present and will therefore dominate the regiochemical outcome. Both the amino and fluoro groups strongly favor substitution at the C3 and C5 positions. The aldehyde group also directs to these same positions as they are meta to it. Therefore, electrophilic attack is strongly predicted to occur at the C3 and C5 positions. Of these two, the C5 position is generally favored due to reduced steric hindrance from the adjacent amino group at C2.

The logical flow of these directing effects can be visualized as follows:

Predicted Quantitative Data

| Reaction | Electrophile | Predicted Major Product | Predicted Minor Product(s) | Expected Yield Range |

| Nitration | NO₂⁺ | 2-Amino-4-fluoro-5-nitrobenzaldehyde | 2-Amino-4-fluoro-3-nitrobenzaldehyde | Moderate to Good |

| Bromination | Br⁺ | 2-Amino-5-bromo-4-fluorobenzaldehyde | 2-Amino-3-bromo-4-fluorobenzaldehyde | Good to High |

| Chlorination | Cl⁺ | 2-Amino-5-chloro-4-fluorobenzaldehyde | 2-Amino-3-chloro-4-fluorobenzaldehyde | Good to High |

| Sulfonation | SO₃ | 3-Amino-6-fluoro-2-formylbenzenesulfonic acid | 2-Amino-4-fluoro-3-formylbenzenesulfonic acid | Moderate |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-2-amino-4-fluorobenzaldehyde | 3-Acyl-2-amino-4-fluorobenzaldehyde | Low to Moderate |

Experimental Protocols

The following protocols are adapted from established procedures for structurally related aromatic amines and benzaldehydes. Optimization will be necessary to achieve the best results for this compound.

4.1 Protection of the Amino Group (Acetylation)